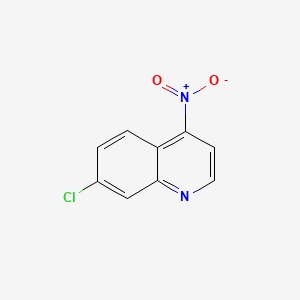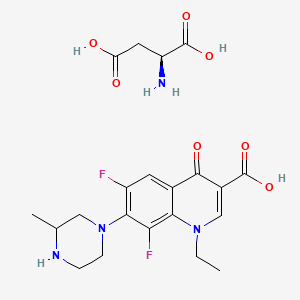
Octhilinone-d17
Vue d'ensemble
Description
Octhilinone-d17 is a deuterium-labeled compound with the molecular formula C11H19NOS . It is used for research purposes .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular weight of Octhilinone-d17 is 230.44 g/mol . The IUPAC name is 2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one .Chemical Reactions Analysis
The incorporation of stable heavy isotopes into drug molecules is a common practice in the drug development process .Physical And Chemical Properties Analysis
Octhilinone-d17 has a molecular weight of 230.45 g/mol, a XLogP3-AA of 3.5, and a topological polar surface area of 45.6 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and seven rotatable bonds .Applications De Recherche Scientifique
Environmental Trace Analysis
Octhilinone-d17 is utilized by researchers to accurately quantify octhilinone in complex environmental mixtures. The deuterium atoms introduced in Octhilinone-d17 allow for precise and reliable measurements, which is crucial for trace analysis of octhilinone in environmental samples .
Analytical Standards for Infectious Disease Research
As a certified reference material, Octhilinone-d17 is available for purchase and is used in infectious disease research to ensure the accuracy and consistency of analytical measurements .
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Octhilinone-d17 is employed in UHPLC-MS/MS methods for the determination of biocides in various environmental matrices, enhancing the detection and quantification capabilities of this analytical technique .
Mécanisme D'action
Target of Action
Octhilinone-d17 is a deuterium-labeled variant of Octhilinone . Octhilinone is a broad-spectrum fungicide and antibacterial agent . It is used for treating bacterial and fungal diseases on trees and also has applications as a material preservative . .
Mode of Action
Octhilinone inhibits fungal growth by inhibiting nucleic acid synthesis (DNA / RNA synthesis) . As Octhilinone-d17 is a deuterium-labeled variant of Octhilinone, it is expected to have a similar mode of action .
Biochemical Pathways
Given its similarity to octhilinone, it is likely to affect the same pathways involved in nucleic acid synthesis .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process
Result of Action
As a deuterium-labeled variant of octhilinone, it is expected to have similar effects, which include the inhibition of fungal growth and bacterial diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Octhilinone-d17. For instance, researchers employ Octhilinone-d17 to accurately quantify Octhilinone in complex mixtures by taking advantage of the mass differences introduced by the deuterium atoms . This allows for more precise and reliable measurements in studies involving trace analysis of Octhilinone in environmental samples .
Orientations Futures
Propriétés
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIIZHYYWMHDT-SPDJNGSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


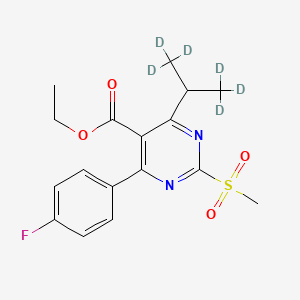
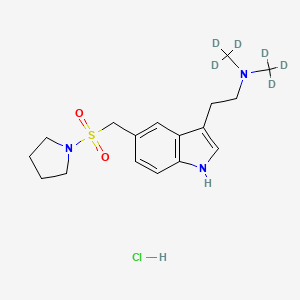


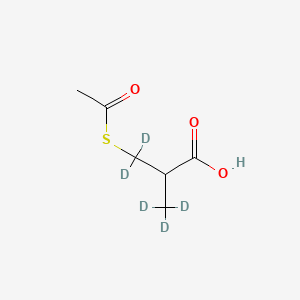

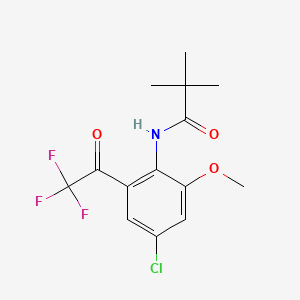
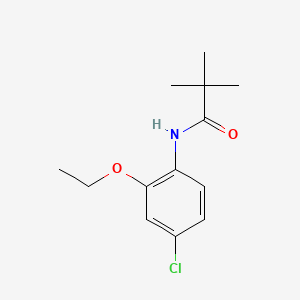
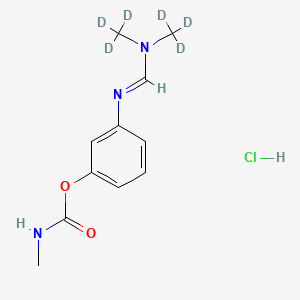
![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)

